molecular formula C17H15BrN2O2 B11052378 7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine

7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine

Cat. No.: B11052378
M. Wt: 359.2 g/mol
InChI Key: SKYIKQCYNXNLIE-UHFFFAOYSA-N
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Description

N-(7-BROMO-4-QUINOLYL)-N-(3,5-DIMETHOXYPHENYL)AMINE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-BROMO-4-QUINOLYL)-N-(3,5-DIMETHOXYPHENYL)AMINE typically involves the following steps:

    Amination: The coupling of the brominated quinoline with 3,5-dimethoxyaniline under suitable conditions.

Industrial Production Methods

Industrial production methods may involve large-scale bromination and amination reactions, often optimized for yield and purity. Catalysts and solvents used in these processes are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions may target the quinoline ring or the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for various therapeutic areas.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(7-BROMO-4-QUINOLYL)-N-(3,5-DIMETHOXYPHENYL)AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-QUINOLYL)-N-(3,5-DIMETHOXYPHENYL)AMINE: Lacks the bromine substituent.

    N-(7-CHLORO-4-QUINOLYL)-N-(3,5-DIMETHOXYPHENYL)AMINE: Contains a chlorine atom instead of bromine.

Uniqueness

N-(7-BROMO-4-QUINOLYL)-N-(3,5-DIMETHOXYPHENYL)AMINE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

IUPAC Name

7-bromo-N-(3,5-dimethoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C17H15BrN2O2/c1-21-13-8-12(9-14(10-13)22-2)20-16-5-6-19-17-7-11(18)3-4-15(16)17/h3-10H,1-2H3,(H,19,20)

InChI Key

SKYIKQCYNXNLIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Br)OC

Origin of Product

United States

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